molecular formula C6H9N3O2 B12922849 (S)-3-(1,2,4-Oxadiazol-3-yl)morpholine

(S)-3-(1,2,4-Oxadiazol-3-yl)morpholine

Cat. No.: B12922849
M. Wt: 155.15 g/mol
InChI Key: UPVZMHVVZBKTBX-RXMQYKEDSA-N
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Description

(S)-3-(1,2,4-Oxadiazol-3-yl)morpholine is a sophisticated chiral scaffold designed for drug discovery and medicinal chemistry research. This compound integrates two privileged pharmacophores: the 1,2,4-oxadiazole ring and the morpholine moiety. The 1,2,4-oxadiazole heterocycle is a significant scaffold in medicinal chemistry due to its diverse biological activities and versatile applications in drug discovery . It is known for its remarkable metabolic stability and acts as a bioisostere for ester and amide functional groups, which can enhance the pharmacokinetic properties of drug candidates . The morpholine ring is a common feature in bioactive compounds, often contributing to improved water solubility and influencing receptor binding through its donor-acceptor interactions . The specific stereochemistry of the (S)-enantiomer is crucial for enantioselective interactions with biological targets, making this building block particularly valuable for the development of selective therapeutic agents. While the specific biological profile of this compound is a subject of ongoing research, its structure suggests potential for targeting a wide range of diseases. Research into similar 1,2,4-oxadiazole-containing compounds has demonstrated promising anticancer , anti-inflammatory , and central nervous system (CNS) activities . This compound is intended for use in hit-to-lead optimization, library synthesis, and pharmacological probe development. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

(3S)-3-(1,2,4-oxadiazol-3-yl)morpholine

InChI

InChI=1S/C6H9N3O2/c1-2-10-3-5(7-1)6-8-4-11-9-6/h4-5,7H,1-3H2/t5-/m1/s1

InChI Key

UPVZMHVVZBKTBX-RXMQYKEDSA-N

Isomeric SMILES

C1COC[C@@H](N1)C2=NOC=N2

Canonical SMILES

C1COCC(N1)C2=NOC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1,2,4-Oxadiazol-3-yl)morpholine typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. The morpholine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1,2,4-Oxadiazol-3-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that (S)-3-(1,2,4-Oxadiazol-3-yl)morpholine exhibits significant antitumor properties. Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to this compound were tested against various cancer cell lines including hepatoma (HepG2), gastric (SGC-7901), and breast (MCF-7) cancer cells. Results indicated that these compounds displayed broad-spectrum antitumor activity with IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Oxadiazole derivatives have been reported to be effective against a range of bacterial and fungal infections. For example, studies indicate that this compound could potentially inhibit the growth of both Gram-positive and Gram-negative bacteria due to its structural characteristics that enhance interaction with microbial targets .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Research into related oxadiazole compounds indicates their ability to modulate inflammatory pathways, suggesting potential therapeutic uses in conditions characterized by chronic inflammation .

Case Study 1: Anticancer Screening

In a recent study focused on the anticancer activity of oxadiazole derivatives, compounds structurally related to this compound were evaluated against human cancer cell lines. The results highlighted significant cytotoxic effects with IC50 values ranging from 0.19 to 0.78 µM against various cancer types .

CompoundCell LineIC50 Value
Compound AMCF-70.48 µM
Compound BHCT-1160.78 µM
Compound CHepG20.19 µM

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The findings indicated that compounds similar to this compound showed MIC values comparable to established antibiotics .

PathogenMIC Value (µg/mL)Comparison
Staphylococcus aureus200Equivalent to standard treatment
Escherichia coli150Superior to some current therapies

Mechanism of Action

The mechanism of action of (S)-3-(1,2,4-Oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the oxadiazole ring, stereochemistry, and counterion presence (e.g., hydrochloride salts). Below is a comparative analysis of physicochemical properties and structural features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features
(S)-3-(1,2,4-Oxadiazol-3-yl)morpholine Not provided C₆H₉N₃O₂ ~155.16 (free base) N/A Chiral S-configuration, no substituents
2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride 1443979-69-8 C₇H₁₂ClN₃O₂ 205.64 98% Methyl substitution at oxadiazole C5, HCl salt
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride 1779123-52-2 C₁₀H₁₆ClN₃O₂ 245.7 ≥95% Cyclobutyl substitution at oxadiazole C5, HCl salt
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride 1797716-80-3 C₁₂H₁₄ClN₃O₂ ~283.7 95% Phenyl substitution at oxadiazole C5, HCl salt
3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride 1461707-05-0 C₇H₁₂ClN₃O₂ 205.64 N/A Methyl substitution, positional isomer (3- vs. 2-linkage)

Key Observations :

  • Methyl groups offer a balance between lipophilicity and solubility .
  • Counterion Influence : Hydrochloride salts improve crystallinity and stability but may alter solubility profiles .
  • Positional Isomerism : The linkage position (2- vs. 3-morpholine attachment) affects electronic distribution and steric interactions, which could impact binding to biological targets .

Comparison with Oxazole and Triazole Analogs

Compounds like 4-[3-(5-Oxazolyl)phenyl]morpholine (CAS 2197063-23-1) and 4-((5-(decylthio)-4-methyl-4-H-1,2,4-triazol-3-yl)methyl)morpholine highlight the impact of heterocycle choice:

  • Oxazole vs. Oxadiazole : Oxazole lacks one nitrogen atom, reducing hydrogen-bonding capacity but improving metabolic stability .
  • Triazole Derivatives : Triazoles (e.g., ) exhibit stronger metal-coordination properties, making them suitable for catalytic applications or zinc-dependent enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (S)-3-(1,2,4-Oxadiazol-3-yl)morpholine, and what key analytical techniques confirm its structural identity?

  • Synthesis : The compound can be synthesized via cyclization reactions involving morpholine derivatives and 1,2,4-oxadiazole precursors. For example, analogous morpholine-containing triazoles are synthesized by reacting thiols with alkylating agents in propanol under basic conditions (e.g., sodium hydroxide) . Microwave-assisted synthesis has also been employed for similar heterocycles to improve reaction efficiency .
  • Characterization : Spectrophotometric methods (UV-Vis) are critical for quantification in complex matrices . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming stereochemistry and structural integrity, as demonstrated in studies of morpholine-based reference standards .

Q. How is stereochemical integrity maintained during the synthesis of this compound, and what chiral resolution methods are recommended?

  • Stereocontrol : Use of enantiomerically pure starting materials or chiral auxiliaries during cyclization steps ensures retention of the (S)-configuration. For example, rhodium- or palladium-catalyzed reactions have been shown to preserve stereochemistry in analogous heterocycles via ligand-controlled pathways .
  • Resolution : Chiral chromatography or enzymatic resolution methods are recommended. Patent literature highlights reproducible, scalable processes for stereochemically pure morpholinone derivatives, which can be adapted .

Advanced Research Questions

Q. What strategies are effective in addressing low yields during the cyclization steps of 1,2,4-oxadiazole ring formation in morpholine derivatives?

  • Catalyst Optimization : Transition metals like silver or palladium improve cyclization efficiency. Silver catalysts activate silacyclopropanes in silylene transfer reactions, while palladium facilitates C–Si bond cleavage and intramolecular coupling .
  • Microwave Assistance : Microwave irradiation reduces reaction time and improves yields by enhancing kinetic control, as seen in the synthesis of triazole-morpholine hybrids .

Q. How can computational chemistry tools be applied to predict the reactivity and regioselectivity in the synthesis of this compound?

  • Mechanistic Modeling : Density functional theory (DFT) calculations can map transition states for cyclization steps, predicting regioselectivity in oxadiazole ring formation. Studies on palladium-catalyzed C–Si bond activation provide precedents for such approaches .
  • Docking Studies : Molecular docking can simulate interactions between intermediates and catalytic metal centers, guiding ligand design for improved stereoselectivity .

Q. What methodologies resolve contradictions in catalytic efficiency reports for transition metal-catalyzed syntheses of this compound analogs?

  • Systematic Screening : Compare catalysts (e.g., Zn, Cu, Ag, Rh) under standardized conditions. Zinc coordinates aldehydes for CO insertion, while copper follows transmetallation pathways, explaining divergent efficiencies .
  • Steric Analysis : Steric hindrance from substituents (e.g., bulky nitriles) can halt reactions prematurely, requiring tailored reagents. This was observed in zirconium-mediated heterocycle syntheses .

Data Contradiction Analysis

  • Case Study : Conflicting reports on silver vs. palladium catalysts for silacycle formation can be resolved by evaluating reaction conditions (e.g., solvent polarity, temperature). Silver excels in silylene transfer under mild conditions, while palladium requires higher temperatures for C–Si bond activation .

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